

Application Notes and Protocols for Determining Sulbactam-durlobactam MIC using Etest®

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Compound of Interest

Compound Name: *Sulbactam*

Cat. No.: *B001307*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **sulbactam**-durlobactam against *Acinetobacter baumannii*-calcoaceticus complex (ABC) using the Etest® gradient diffusion method. **Sulbactam**-durlobactam is a critical β -lactam/ β -lactamase inhibitor combination developed to combat serious infections caused by multidrug-resistant ABC.[1][2][3] Durlobactam, a diazabicyclooctane β -lactamase inhibitor, restores the activity of **sulbactam** against ABC strains that produce Ambler class A, C, and D serine β -lactamases.[1][2][3][4]

The Etest® provides a quantitative measure of antimicrobial susceptibility and is a valuable tool for both clinical diagnostics and drug development research.[5][6]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for performing and interpreting the **sulbactam**-durlobactam Etest®.

Table 1: Etest® **Sulbactam**-durlobactam (SUD) Strip Specifications

Parameter	Value	Reference
Sulbactam Concentration Range	0.004 - 64 µg/mL	[7][8]
Durlobactam Concentration	Fixed at 4 µg/mL	[1][2][3][4][7][8]
Intended Organism	Acinetobacter baumannii-calcoaceticus complex	[5][8][9]

Table 2: Quality Control (QC) Strain and Expected MIC Ranges

Quality Control Strain	Antimicrobial Agent	Broth Microdilution MIC QC Range (µg/mL)	Etest® MIC QC Range (µg/mL)	Zone Diameter QC Range (mm)	Reference
A. baumannii NCTC 13304	Sulbactam-durlobactam	0.5/4 - 2/4	Within expected range	24 - 30	[1][2][3][4]

Table 3: CLSI MIC Interpretive Criteria for **Sulbactam**-durlobactam against Acinetobacter baumannii-calcoaceticus complex

Interpretation	MIC (µg/mL)
Susceptible (S)	≤ 4/4
Intermediate (I)	8/4
Resistant (R)	≥ 16/4

Note: The breakpoints are for **sulbactam**, with durlobactam at a fixed concentration of 4 µg/mL.

Experimental Protocols

This section provides a detailed methodology for determining the MIC of **sulbactam-durlobactam** using Etest®. The protocol is based on established CLSI guidelines and manufacturer recommendations.

Materials

- Etest® **Sulbactam**-durlobactam (SUD) strips (0.004/4-64/4 µg/mL)
- Mueller-Hinton Agar (MHA) plates (90 or 150 mm)
- Quality Control (QC) strain: *Acinetobacter baumannii* NCTC 13304
- Clinical isolates of *Acinetobacter baumannii*-calcoaceticus complex
- Sterile saline (0.85%) or Tryptic Soy Broth (TSB)
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Forceps
- Incubator (35 ± 2°C)
- Calipers or ruler for measuring zone diameters (for QC)

Inoculum Preparation

- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies of the test organism.
- Transfer the colonies to a tube containing sterile saline or TSB.
- Vortex the tube to create a smooth suspension.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to an inoculum density of approximately $1-2 \times 10^8$ CFU/mL. Proper inoculum density is critical for accurate results.

Plate Inoculation

- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized suspension.
- Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
- Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
- Allow the agar surface to dry for 10-15 minutes before applying the Etest® strip. The surface should be moist but have no visible droplets of liquid.

Etest® Strip Application

- Using sterile forceps, carefully place the Etest® SUD strip onto the inoculated agar surface with the MIC scale facing upwards.
- Ensure the entire length of the strip is in complete contact with the agar surface. Do not move the strip once it has been applied.
- If testing multiple isolates on a larger plate, ensure strips are placed far enough apart to prevent overlapping of inhibition ellipses.

Incubation

- Invert the inoculated plates and place them in a non-CO₂ incubator.
- Incubate at 35 ± 2°C for 16-20 hours.^[7] For *Acinetobacter* spp., incubation for 20-24 hours may be necessary.^{[10][11]}

Reading and Interpreting Results

- After incubation, an elliptical zone of inhibition will be visible around the Etest® strip.
- Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.^[7]

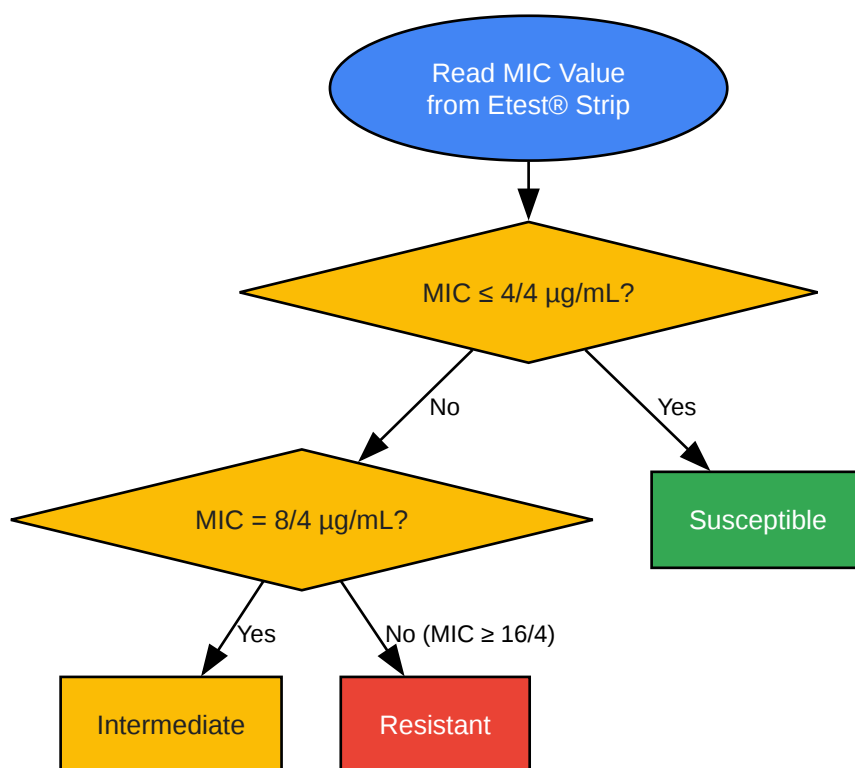
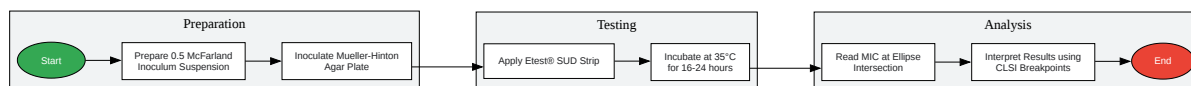
- Read the MIC at the point of complete inhibition of all visible growth. Any haze or growth of microcolonies or macrocolonies within 3 mm from the strip should be considered as growth. [\[7\]](#)
- If the inhibition ellipse intersects below the lowest concentration on the strip, the MIC is recorded as less than or equal to the lowest value on the scale (e.g., $\leq 0.004/4 \mu\text{g/mL}$).
- If the inhibition zone is absent and growth extends along the entire strip, the MIC is recorded as greater than the highest value on the scale (e.g., $> 64/4 \mu\text{g/mL}$).
- If the intersection point falls between two markings on the scale, the result should be rounded up to the next highest twofold dilution value before interpretation. [\[7\]](#)
- Compare the obtained MIC value to the interpretive breakpoints in Table 3 to determine if the isolate is susceptible, intermediate, or resistant.

Quality Control

- Concurrently with clinical isolates, perform the Etest® procedure on the QC strain, *A. baumannii* NCTC 13304.
- The resulting MIC value for the QC strain should fall within the established acceptable range (see Table 2). [\[1\]](#)[\[2\]](#)[\[3\]](#)
- If the QC result is out of range, the test results for the clinical isolates are considered invalid, and the entire procedure should be repeated.

Visualizations

Experimental Workflow Diagram



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